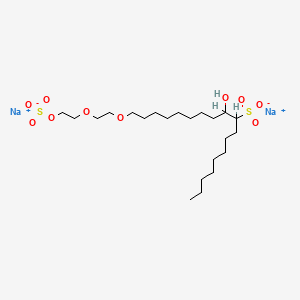

Disodium 10-hydroxy-18-(2-(2-(sulphonatooxy)ethoxy)ethoxy)octadecane-9-sulphonate

Description

Disodium 10-hydroxy-18-(2-(2-(sulphonatooxy)ethoxy)ethoxy)octadecane-9-sulphonate is a complex sulfonate surfactant characterized by a long hydrophobic alkyl chain (C18) and hydrophilic sulfonate (-SO₃⁻) and sulphonatooxy (-O-SO₃⁻) groups. The disodium counterion enhances water solubility, while the ethoxy-sulphonatooxy substituents contribute to its amphiphilic behavior.

Properties

CAS No. |

85153-73-7 |

|---|---|

Molecular Formula |

C22H44Na2O10S2 |

Molecular Weight |

578.7 g/mol |

IUPAC Name |

disodium;10-hydroxy-18-[2-(2-sulfonatooxyethoxy)ethoxy]octadecane-9-sulfonate |

InChI |

InChI=1S/C22H46O10S2.2Na/c1-2-3-4-5-9-12-15-22(33(24,25)26)21(23)14-11-8-6-7-10-13-16-30-17-18-31-19-20-32-34(27,28)29;;/h21-23H,2-20H2,1H3,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |

InChI Key |

ACAYMVIABBCVER-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCC(C(CCCCCCCCOCCOCCOS(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Chemical Reactions Analysis

EINECS 285-857-0 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome and the specific functional groups present in the compound. The major products formed from these reactions can vary widely based on the reaction conditions and the reagents used .

Scientific Research Applications

Disodium 10-hydroxy-18-(2-(2-(sulphonatooxy)ethoxy)ethoxy)octadecane-9-sulphonate, commonly referred to by its systematic name, is a complex organic compound with the molecular formula C22H44Na2O10S2 and a molecular weight of approximately 578.688 g/mol. This compound has garnered attention in various scientific fields due to its unique chemical properties and potential applications.

Pharmaceutical Industry

This compound is primarily utilized in the pharmaceutical industry. Its structure allows it to function as an effective surfactant and emulsifying agent, which is critical in the formulation of various drug delivery systems. The compound enhances the solubility of poorly soluble drugs, thereby improving bioavailability and therapeutic efficacy.

Cosmetic Formulations

This compound is also employed in cosmetic products due to its ability to stabilize emulsions and enhance the texture of creams and lotions. Its surfactant properties facilitate the even distribution of active ingredients, ensuring that formulations are both effective and aesthetically pleasing.

Biochemical Research

In biochemical research, this compound is used as a reagent in various assays. Its ability to interact with biological membranes makes it a valuable tool for studying membrane dynamics and cellular processes.

Environmental Applications

Research has explored the use of this compound in environmental science, particularly in wastewater treatment processes. Its surfactant properties can aid in the removal of contaminants from water, making it a candidate for developing eco-friendly cleaning agents.

Material Science

In material science, this compound has been investigated for its potential to modify surface properties of materials. This application is particularly relevant in creating hydrophilic surfaces that can improve adhesion and coating processes.

Case Study 1: Drug Formulation

A study published in a peer-reviewed journal highlighted the effectiveness of this compound as a solubilizing agent for a poorly soluble anti-cancer drug. The results indicated a significant increase in drug solubility and an enhanced rate of absorption in vitro, suggesting its potential for improving cancer therapy outcomes.

Case Study 2: Cosmetic Stability

In another study focusing on cosmetic formulations, researchers evaluated the stability of emulsions containing this compound. The findings demonstrated that formulations with this compound exhibited superior stability over time compared to those without it, underscoring its role as an effective emulsifier.

Case Study 3: Environmental Remediation

A recent investigation into wastewater treatment methods revealed that this compound could effectively reduce oil contamination levels in industrial wastewater samples. The study concluded that this compound could be integrated into sustainable cleaning protocols for environmental remediation.

Comparison with Similar Compounds

Limitations :

- Absence of experimental data (e.g., CMC, biodegradability) for the target compound restricts quantitative comparisons.

- Safety and toxicity profiles remain unverified due to insufficient evidence.

Biological Activity

Disodium 10-hydroxy-18-(2-(2-(sulphonatooxy)ethoxy)ethoxy)octadecane-9-sulphonate, commonly referred to as disodium salt of 10-hydroxy-18-octadecanesulfonic acid, is a complex amphiphilic compound with potential applications in various biological contexts. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C22H44Na2O10S2

- Molar Mass : 578.688 g/mol

- CAS Number : 85153-73-7

- EINECS Number : 285-857-0

This compound is characterized by its long hydrophobic alkyl chain and multiple sulfonate groups, which contribute to its surfactant properties.

The biological activity of this compound is primarily attributed to its surfactant properties. It can interact with cell membranes, potentially altering membrane permeability and facilitating the uptake of therapeutic agents. This property makes it a candidate for use in drug delivery systems.

Antimicrobial Properties

Research has indicated that compounds with similar structural features exhibit antimicrobial activity. For instance, studies on amphiphilic compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The specific antimicrobial efficacy of this compound has not been extensively documented, but its structural analogs suggest potential effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .

Cytotoxicity

Cytotoxicity assays are crucial for evaluating the safety profile of any new compound. Preliminary data suggest that similar amphiphilic compounds can exhibit varying degrees of cytotoxic effects depending on their concentration and exposure time. For instance, studies have shown that certain derivatives can inhibit cell proliferation at specific concentrations while remaining non-toxic at lower doses . Further research is needed to establish the cytotoxic profile of this compound.

Case Studies and Research Findings

-

Antimicrobial Activity Evaluation :

- A study evaluated the antimicrobial properties of various surfactants, including those with structural similarities to disodium 10-hydroxy derivatives. Results indicated significant inhibition of bacterial growth at certain concentrations, suggesting that this compound could serve as a template for developing new antimicrobial agents .

- Drug Delivery Systems :

- In Vitro Studies :

Table 1: Comparison of Biological Activities of Amphiphilic Compounds

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) | Application |

|---|---|---|---|

| Compound A | Effective against S. aureus | 25 µM | Drug Delivery |

| Compound B | Effective against E. coli | 15 µM | Antiseptic |

| Disodium Salt (This Study) | Potential (needs evaluation) | TBD | TBD |

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Synthesis optimization involves:

- Catalyst selection : Use bases like Cs₂CO₃ in anhydrous DMF to promote nucleophilic substitution or esterification reactions .

- Reaction conditions : Maintain temperatures between 100–155°C for 12–24 hours under inert gas (N₂/Ar) to prevent oxidation .

- Purification : Employ liquid-liquid extraction (e.g., ethyl acetate/water), followed by column chromatography (silica gel, methanol/dichloromethane gradient) and recrystallization (ethanol/water mixtures) .

- Yield tracking : Monitor intermediates via TLC and confirm final product purity (>95%) using HPLC .

Q. What are the recommended methods for characterizing purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify sulfonate (-SO₃⁻) and hydroxyl (-OH) protons (δ 3.5–4.5 ppm) and ethylene oxide chain signals (δ 1.2–1.6 ppm for CH₂ groups) .

- ¹³C NMR : Confirm carbonyl (C=O, δ 170–180 ppm) and sulfonate (C-SO₃⁻, δ 60–70 ppm) carbons.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ or [M-Na]⁻) with theoretical m/z values .

- Elemental Analysis : Match experimental C/H/N/S percentages to theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How should researchers address conflicting spectroscopic data during characterization?

- Methodological Answer :

- Cross-validation : Compare NMR/HRMS data with structurally analogous compounds (e.g., disodium methylphosphonate or laureth sulfosuccinates) .

- Impurity profiling : Use LC-MS to detect byproducts (e.g., incomplete sulfonation or hydrolysis derivatives) .

- Advanced techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals or X-ray crystallography for absolute configuration confirmation .

Q. What experimental approaches are used to study the compound’s stability under varying pH and temperature?

- Methodological Answer :

- Stability studies :

- pH-dependent degradation : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C) and TGA for weight-loss profiles .

- Degradation product analysis : Isolate products using preparative HPLC and characterize via ESI-MS/MS .

Q. How can researchers evaluate the compound’s interactions with biomembranes or proteins?

- Methodological Answer :

- Liposome binding assays : Incorporate fluorescent probes (e.g., ANS) to measure changes in membrane fluidity via fluorescence anisotropy .

- Surface plasmon resonance (SPR) : Immobilize lipid bilayers or proteins on sensor chips to quantify binding kinetics (KD, kon/koff) .

- Molecular dynamics (MD) simulations : Model interactions with lipid bilayers using software like GROMACS, focusing on sulfonate group hydration and ethylene oxide chain flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.